tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Scientific Research Applications
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, also known as 3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . Additionally, it is involved in the preparation of allyl- and arylindolines, as well as in the modular indole synthesis of highly strained tetracycles . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to play a crucial role in cell biology, particularly in the treatment of cancer cells and microbial infections . These effects are mediated through the compound’s ability to modulate key cellular pathways and processes.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, as well as changes in gene expression. For instance, the compound can act as a reactant in asymmetric synthesis via rhodium prolinate complex-catalyzed activation and carbenoid insertion reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings . These findings underscore the need for careful consideration of dosage when using this compound in animal studies.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is a reactant in the preparation of substituted indolines and tetrahydroquinolines via cycloaddition approaches
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be efficiently transported across cell membranes and distributed within various cellular compartments . These findings are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects
Preparation Methods
The synthesis of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride typically involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often require refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide in solvents such as carbon tetrachloride.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTHFAORQFMCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856501 | |
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-14-1 | |
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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